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Compound of Interest

Compound Name: Y4R agonist-2

Cat. No.: B12422418

The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), is a key regulator
of energy homeostasis, satiety, and gastrointestinal functions. Its activation by its endogenous
ligand, pancreatic polypeptide (PP), leads to a reduction in food intake, making it a promising
therapeutic target for the treatment of obesity. The development of potent and selective Y4R
agonists is a significant area of research in drug discovery. This technical guide provides an in-
depth overview of the structure-activity relationships (SAR) of various classes of Y4R agonists
and positive allosteric modulators (PAMSs), detailing experimental protocols and visualizing key
pathways.

Peptide-Based Y4R Agonists

The initial exploration of Y4R agonists focused on modifications of the endogenous ligand,
particularly the C-terminal pentapeptide of human pancreatic polypeptide (hPP). These studies
have provided crucial insights into the key residues required for receptor binding and activation.

Structure-Activity Relationship of hPP-Derived
Pentapeptides

Systematic modifications of the hPP C-terminal pentapeptide (Tyr-Arg-Leu-Arg-Tyr-NH2) have
elucidated the importance of specific amino acid residues and their stereochemistry for Y4R
affinity and efficacy. Dimerization of these peptide fragments has been a successful strategy to
enhance binding affinity.
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A notable example is the diastereomeric mixture BVD-74D, a dimeric agonist with high affinity
for the Y4R. Subsequent studies focused on synthesizing and characterizing the pure
diastereomers, (2R,7R)- and (2S,7S)-2, and other dimeric analogs to refine the SAR.[1]

Quantitative Data for Peptide Agonists

The following table summarizes the binding affinities of key dimeric peptide agonists for the Y4

receptor.
L Y4R Binding Affinity (Kd,
Compound Description
nM)
(2R, 7R)-2 Pure diastereomer of BVD-74D  Subnanomolar
(2S5,7S)-2 Pure diastereomer of BVD-74D  Lower affinity than (2R,7R)-2
o - Subnanomolar, equipotent with
17 Arginine-modified analog
(2R,7R)-2
Tritiated radioligand of
[3H]-(2R,7R)-10 Subnanomolar
(2R,7R)-2
Tritiated radioligand of analog
[3H]18 Subnanomolar

17

Data sourced from reference[1].

Experimental Protocols for Peptide Agonist
Characterization

Radioligand binding assays are employed to determine the affinity of the synthesized peptides
for the Y4 receptor. These assays typically involve the use of a radiolabeled ligand that binds to
the receptor and a competitor ligand (the compound being tested).

e Cell Culture and Membrane Preparation: CHO cells stably expressing the human Y4
receptor (CHO-hY4R) are cultured and harvested. Cell membranes are prepared by
homogenization and centrifugation.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27223253/
https://pubmed.ncbi.nlm.nih.gov/27223253/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Binding Assay: The cell membranes are incubated with a fixed concentration of a high-affinity
Y4R radioligand (e.g., [3H]-(2R,7R)-10 or [3H]18) and varying concentrations of the
competitor peptide.

o Separation and Detection: The bound and free radioligand are separated by filtration. The
amount of bound radioactivity is quantified using a scintillation counter.

o Data Analysis: The inhibition constant (Ki) of the competitor peptide is calculated from the
IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the
radioligand) using the Cheng-Prusoff equation.

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or
inverse agonist by measuring the cellular response following receptor activation.

e Cell Culture: HEK293 cells co-expressing the human Y4 receptor and a promiscuous G-
protein (e.g., Gal6) are used.

o Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye. Upon
agonist binding to the Y4R, G-protein activation leads to an increase in intracellular calcium
concentration, which is detected as a change in fluorescence.

o Data Analysis: The concentration-response curves are generated, and the EC50 (the
concentration of agonist that produces 50% of the maximal response) and Emax (the
maximal response) values are determined.

Workflow for Peptide Agonist Synthesis and Evaluation
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Caption: Workflow for the synthesis and evaluation of peptide-based Y4R agonists.
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Small Molecule Y4R Agonists

The discovery of small molecule agonists for the Y4R represents a significant advancement, as
they generally offer better pharmacokinetic properties compared to peptides. Virtual screening
based on homology models of the Y4R has been a successful strategy in identifying novel non-
peptidic agonist scaffolds.[2]

Discovery via Virtual Screening

A computational approach involving homology modeling and virtual screening has led to the
identification of six small molecule hits as Y4R agonists.[2] This strategy relies on building 3D
models of the Y4R in both active and inactive conformations to screen large chemical libraries
for compounds that are predicted to bind to and activate the receptor.

Workflow for Virtual Screening of Y4R Agonists
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Caption: Workflow for the discovery of small molecule Y4R agonists via virtual screening.
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Positive Allosteric Modulators (PAMSs) of the Y4R

Positive allosteric modulators offer a distinct mechanism of action by binding to a site on the
receptor that is different from the endogenous ligand binding site (the orthosteric site). PAMs
enhance the affinity and/or efficacy of the endogenous ligand, providing a more nuanced
modulation of receptor activity.

Structure-Activity Relationship of Y4AR PAMs

High-throughput screening has identified several small molecule scaffolds that act as Y4R
PAMs. The niclosamide scaffold was among the first to be identified.[3] More recently, a novel
PAM, VU0506013, with nanomolar affinity and high selectivity was discovered and has been
the subject of systematic SAR studies.[4][5] These studies involved modifications at the N- and
C-terminal heterocycles of the molecule to understand the key structural requirements for PAM
activity.[4][5]

Quantitative Data for Y4AR PAMs

The following table summarizes the potency of selected Y4R PAMs.

Compound Scaffold Potency (EC50, yM) Emax (% of PP)
Niclosamide Salicylanilide ~1.0 ~186%
VU0506013 Novel Heterocycle Nanomolar Affinity Not specified

Data for Niclosamide sourced from reference[3]. Potency of VU0506013 is described as having

nanomolar affinity in references[4][5].

Experimental Protocols for PAM Characterization

HTS is used to screen large compound libraries for potential Y4AR modulators.

o Assay Principle: A cell-based assay is designed to detect an increase in Y4R signaling in the
presence of a sub-maximal concentration of the endogenous ligand, PP.

e Screening: A library of compounds is tested in a miniaturized format (e.g., 384- or 1536-well
plates).
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 Hit Identification: Compounds that produce a significant increase in the signal are identified
as "hits."

This assay is a common method to measure the activation of Gg-coupled GPCRs.
e Cell Labeling: Cells expressing the Y4R are labeled with [3H]-myo-inositol.

o Compound Treatment: Cells are treated with the test compound in the presence of a sub-
maximal concentration of PP.

 |P Extraction and Quantification: The reaction is stopped, and the accumulated [3H]-inositol
phosphates are extracted and quantified by scintillation counting.

o Data Analysis: The potentiation of the PP-induced response by the test compound is
determined.

Y4R Signaling Pathway and Modulation

Cellular Response

(e.., Inhibition of Neurotransmission)

Click to download full resolution via product page

Caption: Y4R signaling pathway showing modulation by an orthosteric agonist and a PAM.

Conclusion

The exploration of the structure-activity relationships of Y4 receptor agonists has evolved from
peptide-based analogs to the discovery of small molecule agonists and positive allosteric
modulators. Dimerization and stereochemical optimization have proven to be effective
strategies for enhancing the affinity of peptide agonists. For small molecules, computational
methods like virtual screening are powerful tools for identifying novel scaffolds. Furthermore,
the identification of potent and selective PAMs opens up new avenues for fine-tuning Y4R
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signaling. Continued research in these areas, with a focus on improving pharmacokinetic
properties and selectivity, will be crucial for the development of effective Y4R-targeted
therapies for obesity and related metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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